molecular formula C9H13ClN6 B135985 Cyanazine CAS No. 21725-46-2

Cyanazine

Cat. No. B135985
CAS RN: 21725-46-2
M. Wt: 240.69 g/mol
InChI Key: MZZBPDKVEFVLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanazine is a triazine herbicide that was widely used in the United States during the 1980s and 1990s for the control of broadleaf weeds and annual grasses in crops such as maize. It is known for its potential carcinogenic effects, although studies have yielded mixed results. The herbicide has been the subject of various studies examining its synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of cyanazine-related compounds has been explored in several studies. For instance, naphthoxazines functionalized with a cyanate ester group have been synthesized under moderate conditions, including room temperature, which is a less energy-consuming process compared to general benzoxazine synthesis. This method also allows for shorter reaction pathways and results in polymers with higher thermal properties than typical polybenzoxazines . Additionally, copper(II) cyanate complexes have been prepared and characterized, revealing a two-dimensional square lattice polymeric structure when combined with methylpyrazine .

Molecular Structure Analysis

The molecular structure of cyanazine and its derivatives has been studied using various techniques. For example, the crystal structure of a diazine-bridged complex of copper(II) cyanate was determined using single-crystal X-ray diffraction, which showed a polymeric structure . The formation of inclusion complexes with cyclodextrins has also been investigated to improve the solubility and stability of cyanazine. These studies confirmed the successful encapsulation of cyanazine within the cyclodextrin cavity .

Chemical Reactions Analysis

Cyanazine undergoes various chemical reactions in the environment. Nitrosation of cyanazine in aqueous media can yield nitroso derivatives, which have been detected in soil samples from maize-cultured fields treated with cyanazine-containing herbicides . The hydrolysis of cyanazine in aqueous solutions of weak acids has also been studied, with the chloro group becoming labile and leading to the formation of an isolatable ether intermediate .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyanazine and its complexes have been extensively analyzed. The thermal properties of cyanazine-functionalized polymers have been evaluated using thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA), showing high char yield and glass transition temperature . The degradation of cyanazine using advanced oxidation processes has been studied, indicating that photoelectro-Fenton processes are highly effective for mineralization and removal of cyanazine from water . Furthermore, the formation of clathrates with β-cyclodextrin has been shown to enhance the water solubility, thermal stability, and herbicidal activity of cyanazine, making it more environmentally friendly .

Relevant Case Studies

Several case studies have been conducted to assess the impact of cyanazine on health and the environment. A study on the cancer incidence among pesticide applicators exposed to cyanazine did not find any clear, consistent associations between cyanazine exposure and any cancer analyzed, although the number of cases for certain cancers was small . Chronic toxicity and oncogenicity bioassays in rats with cyanazine have shown an increase in the incidence of mammary-gland tumors at higher concentrations, suggesting a potential risk that may be of low relevance to humans . Additionally, the removal of cyanazine from water using functionalized iron nanoparticles has been demonstrated to be an efficient and eco-friendly method .

Scientific Research Applications

  • Monitoring Cyanazine in Agriculture :

    • Cyanazine is an effective herbicide belonging to the triazines group, primarily used for inhibiting photosynthesis in plants. Its monitoring is crucial in agricultural products. A study by Karimi-Maleh et al. (2021) focused on using a novel electrochemical strategy for cyanazine monitoring. They developed a biosensor using Pt and Pd doped CdO nanoparticle decorated SWCNTs composite for effective cyanazine level monitoring in food and water samples.
  • Impact on Soil Microbes :

    • Cyanazine, when used as an herbicide, can affect soil microbial functions. Research by Xie Guo-hong (2008) investigated its effects on soil respiration, nitrification, and ammonification. It was found that Cyanazine inhibited soil respiration at higher doses and stimulated nitrification initially, but showed inhibitory effects later.
  • Enhancing Cyanazine Properties :

    • Studies have been conducted to enhance the water solubility, thermostability, and herbicidal activity of cyanazine. For example, Gao et al. (2020) synthesized a clathrate of cyanazine-beta-cyclodextrin to improve its properties. This modification showed a significant enhancement in cyanazine's properties, making it more environment-friendly and efficient in usage.
  • Removal of Cyanazine from Water :

    • The removal of cyanazine from water sources is a critical area of research. Ali et al. (2018) developed a nano-adsorbent using an eco-friendly method for cyanazine removal. This process proved to be efficient, quick, and environmentally friendly, offering a practical solution for treating water contaminated with cyanazine.
  • Use in Precision Agriculture :

    • Cyanazine's application in precision agriculture was explored by Mohammadzamani and Rashidi (2009), who developed a Digital Management Map for Variable Rate Application of Cyanazine using GPS technology. This method aims to optimize herbicide usage, reducing environmental impact and enhancing efficiency in agricultural practices.

Safety And Hazards

Cyanazine is classified as a teratogen on the Hazardous Substance List . It is toxic to aquatic organisms . The substance poses a great threat to human health and its derivatives would remain in soils, natural waters, and other environmental domains for a long time .

properties

IUPAC Name

2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN6/c1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h4H2,1-3H3,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZBPDKVEFVLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Record name CYANAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023990
Record name Cyanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyanazine appears as colorless crystals. Non corrosive when dry. Used as a selective systemic herbicide., White solid; [Merck Index] Colorless solid; [CAMEO], WHITE CRYSTALLINE POWDER.
Record name CYANAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyanazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility at 25 °C (g/l) in: benzene, 15; chloroform, 210; ethanol, 45; hexane, 15., In water, 170 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.02
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.29 kg/l @ 20 °C, Bulk density of technical material: Fluffed 0.35 g/cc; packed 0.45 g/cc, 1.26 g/cm³
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000014 [mmHg], 1.38X10-7 mm Hg @ 25 °C, Vapor pressure at 20 °C: negligible
Record name Cyanazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4556
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Mechanism of Action

A photosynthesis inhibitor.
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cyanazine

Color/Form

White crystals

CAS RN

21725-46-2
Record name CYANAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/18082
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyanazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21725-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanazine [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021725462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.480
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34C4P18WD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

167.5-169 °C, 168 °C
Record name CYANAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYANAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0391
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

For the tank mix method of application, 3 ml. of the Atrazine stock solution (A) was combined with 5 ml. of the antidote solution (B) and 5 ml. of Bladex stock solution (A) was combined with 5 ml. of the antidote solution (B). Application was then by the pre-plant incorporation or pre-emergence surface techniques. For pre-plant incorporation, the mixed or combined stock solutions were injected into the soil during incorporation in a 5 gallon rotary mixer. For pre-emergence surface application, the same combination of stock solutions was spray applied to the soil surface after seeding using an atomizer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
solution ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution ( B )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyanazine
Reactant of Route 2
Reactant of Route 2
Cyanazine
Reactant of Route 3
Reactant of Route 3
Cyanazine

Citations

For This Compound
14,100
Citations
H Karimi-Maleh, F Karimi, L Fu, AL Sanati… - Journal of Hazardous …, 2022 - Elsevier
… Cyanazine is a beneficial herbicide in the triazines group that inhibits photosynthesis … cyanazine by a straightforward and fast electrochemical strategy. Herein, to monitor the cyanazine …
Number of citations: 319 www.sciencedirect.com
SP Schottler, SJ Eisenreich… - Environmental science & …, 1994 - ACS Publications
… This assumption may not hold for cyanazine, which is applied with varying spatial intensity (… group from cyanazine also produces DIA, concentrations could also reflect a cyanazine …
Number of citations: 185 pubs.acs.org
MR Blumhorst, JB Weber - Journal of Agricultural and Food …, 1992 - ACS Publications
… Cyanazine was more persistent in the moderately acidic soils. … of cyanazine in the neutral to slightly basic soils was due tohydrolysis of the nitrile group. Cyanazine amide and cyanazine …
Number of citations: 35 pubs.acs.org
Y Jin‐Clark, MJ Lydy, KY Zhu - Environmental Toxicology and …, 2002 - Wiley Online Library
… Neither atrazine nor cyanazine alone at … cyanazine caused significant synergistic effects on the toxicity of chlorpyrifos when midges were exposed to mixtures of atrazine or cyanazine (…
Number of citations: 129 setac.onlinelibrary.wiley.com
KN Reddy, MA Locke, LA Gaston - Soil Science, 1997 - journals.lww.com
Accumulation of partially decomposed plant residues under no-tillage (NT) and cover crop management systems can affect herbicide fate in the soil. This study evaluated adsorption …
Number of citations: 51 journals.lww.com
GJ Sirons, R Frank, T Sawyer - Journal of agricultural and food …, 1973 - ACS Publications
… -triazine (cyanazine) was investigated in a Perth clay loam soil. Atrazine and cyanazine were … The sequential degradation of cyanazine to cyanazine amide and then cyanazine acid with …
Number of citations: 162 pubs.acs.org
I Ali, OML Alharbi, ZA Alothman, A Alwarthan - Colloids and Surfaces B …, 2018 - Elsevier
… Cyanazine removal is described on functionalized iron nano … Remaining cyanazine in water was examined by C 18 -HPLC … The removal method can be applied for cyanazine removal …
Number of citations: 158 www.sciencedirect.com
JK Hall, NL Hartwig, LD Hoffman - 1984 - Wiley Online Library
… From the standpoint of both objectives in this study, cyanazine was selected because little information on losses of this compound from sloping cropland was available, despite its high …
Number of citations: 174 acsess.onlinelibrary.wiley.com
CC Yu, GM Booth, JR Larsen - Journal of agricultural and food …, 1975 - ACS Publications
… However, cyanazine and its degradation products did not concentrate through the food … crabs (Uca minax), but no cyanazine was detected. Cyanazine (I) is a selective triazine herbicide …
Number of citations: 22 pubs.acs.org
S Gao, J Jiang, X Li, Y Liu, L Zhao, Y Fu, F Ye - Journal of Molecular Liquids, 2020 - Elsevier
… cyanazine residues in the environment may cause serious harm to the soil, water and human body, etc. In this study, clathrate of cyanazine-beta-cyclodextrin (cyanazine… of cyanazine. …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.